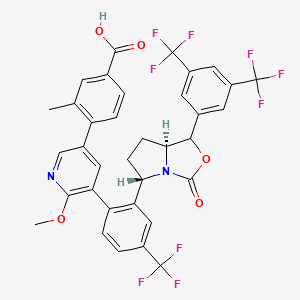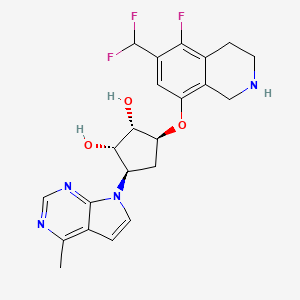![molecular formula C49H73N13O11 B10827835 NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)](/img/structure/B10827835.png)
NH2-c[X-R-L-S-X]-K-G-P-(D-2Nal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 40, identified by the PubMed ID 34982553, is a macrocyclic analogue of the apelin receptor agonist [Pyr 1]apelin-13. It was designed to have a reduced molecular weight while retaining the cardiac effects of apelin-13. This compound activates G alpha i1 and G alpha 12 signalling and beta-arrestin2 recruitment but demonstrates a bias towards G alpha 12 signalling .
Preparation Methods
The synthesis of compound 40 involves the creation of a macrocyclic structure. The synthetic route includes the cyclization of a linear peptide precursor. The reaction conditions typically involve the use of coupling reagents and protecting groups to ensure the selective formation of the desired macrocyclic structure. Industrial production methods would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain the pure compound .
Chemical Reactions Analysis
Compound 40 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Cyclization: The formation of the macrocyclic structure itself is a key reaction involving intramolecular cyclization.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various derivatives of the macrocyclic structure, depending on the specific reagents and conditions used .
Scientific Research Applications
Compound 40 has several scientific research applications:
Chemistry: It is used as a model compound for studying macrocyclic peptide synthesis and structure-activity relationships.
Biology: It serves as a tool for investigating the role of the apelin receptor in various biological processes, including cardiovascular function and metabolic regulation.
Medicine: Compound 40 is explored for its potential therapeutic applications in treating cardiovascular diseases due to its agonistic effects on the apelin receptor.
Mechanism of Action
Compound 40 exerts its effects by binding to the apelin receptor, a G protein-coupled receptor. Upon binding, it activates G alpha i1 and G alpha 12 signalling pathways, leading to the recruitment of beta-arrestin2. This activation results in various downstream effects, including modulation of cardiovascular function and metabolic processes. The compound demonstrates a bias towards G alpha 12 signalling, which may contribute to its unique pharmacological profile .
Comparison with Similar Compounds
Compound 40 is compared with other macrocyclic analogues of apelin receptor agonists, such as compound 39. While both compounds possess reduced molecular weight compared to apelin-13, compound 40 demonstrates a stronger bias towards G alpha 12 signalling. This unique signalling bias makes compound 40 a valuable tool for studying the specific effects of G alpha 12 activation. Similar compounds include other macrocyclic peptides designed to target the apelin receptor, each with varying degrees of signalling bias and pharmacological effects .
Properties
Molecular Formula |
C49H73N13O11 |
|---|---|
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,5S,8S,11S,13Z,16S)-16-amino-2-[3-(diaminomethylideneamino)propyl]-8-(hydroxymethyl)-5-(2-methylpropyl)-3,6,9,17-tetraoxo-1,4,7,10-tetrazacycloheptadec-13-ene-11-carbonyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C49H73N13O11/c1-28(2)23-36-45(69)61-38(27-63)46(70)58-34(14-6-5-13-32(51)41(65)56-35(44(68)59-36)16-9-21-54-49(52)53)43(67)57-33(15-7-8-20-50)42(66)55-26-40(64)62-22-10-17-39(62)47(71)60-37(48(72)73)25-29-18-19-30-11-3-4-12-31(30)24-29/h3-6,11-12,18-19,24,28,32-39,63H,7-10,13-17,20-23,25-27,50-51H2,1-2H3,(H,55,66)(H,56,65)(H,57,67)(H,58,70)(H,59,68)(H,60,71)(H,61,69)(H,72,73)(H4,52,53,54)/b6-5-/t32-,33-,34-,35-,36-,37+,38-,39-/m0/s1 |
InChI Key |
IIVCDBIBOGOXBU-NXDMJTDOSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C/C=C\C[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](CC3=CC4=CC=CC=C4C=C3)C(=O)O)CO |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CC=CCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide](/img/structure/B10827755.png)


![2-[7-[(5-cyano-1-methylindol-3-yl)methyl]-2-aza-7-azoniaspiro[4.4]nonan-2-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B10827781.png)

![N-[1-[5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]acetamide](/img/structure/B10827795.png)
![1-[4-(Difluoromethoxy)phenyl]-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10827812.png)


![4-[9-(4-chlorophenyl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-N-cyclopropylbenzamide](/img/structure/B10827818.png)



![7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10827823.png)
